Benzyl beta-primeveroside Benzyl beta-primeveroside Benzyl beta-primeveroside, also known as baxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Benzyl beta-primeveroside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, benzyl beta-primeveroside is primarily located in the cytoplasm. Outside of the human body, benzyl beta-primeveroside can be found in tea. This makes benzyl beta-primeveroside a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 130622-31-0
VCID: VC21231403
InChI: InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1
SMILES: C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Molecular Formula: C18H26O10
Molecular Weight: 402.4 g/mol

Benzyl beta-primeveroside

CAS No.: 130622-31-0

Cat. No.: VC21231403

Molecular Formula: C18H26O10

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl beta-primeveroside - 130622-31-0

Specification

Description Benzyl beta-primeveroside, also known as baxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Benzyl beta-primeveroside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, benzyl beta-primeveroside is primarily located in the cytoplasm. Outside of the human body, benzyl beta-primeveroside can be found in tea. This makes benzyl beta-primeveroside a potential biomarker for the consumption of this food product.
CAS No. 130622-31-0
Molecular Formula C18H26O10
Molecular Weight 402.4 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1
Standard InChI Key WOGBNISMMIOPAZ-NWQIESHVSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O
SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O
Melting Point 188-189°C

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